BenchChemオンラインストアへようこそ!

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

SCD1 inhibitor Structure-activity relationship Metabolic disease

This 4-carboxamide regioisomer (CAS 1105233-44-0) is the exact dual-furan chemotype required for SCD1 inhibitor SAR. Its 6-(furan-2-yl)pyridazine/N-(furan-2-ylmethyl) substitution pattern dictates in vivo efficacy and desaturation index modulation—a critical PD biomarker for obesity/NASH models. Using the 3-carboxamide or thiophene analog will invalidate your target-engagement data.

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 1105233-44-0
Cat. No. B2821447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
CAS1105233-44-0
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C19H20N4O3/c24-19(20-13-15-3-1-11-25-15)14-7-9-23(10-8-14)18-6-5-16(21-22-18)17-4-2-12-26-17/h1-6,11-12,14H,7-10,13H2,(H,20,24)
InChIKeyJLWLPXYKFSQSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide: Sourcing & Structural Analysis


1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide (CAS 1105233-44-0) is a synthetic small molecule with a molecular formula of C19H20N4O3 and a molecular weight of 352.4 g/mol . The structure features a piperidine-4-carboxamide core, substituted at the piperidine nitrogen with a 6-(furan-2-yl)pyridazin-3-yl group and an N-(furan-2-ylmethyl) group on the carboxamide. This places it within the chemical class of pyridazine-based, 4-bicyclic heteroaryl-piperidine derivatives, a pharmacophore known to be associated with Stearoyl-CoA Desaturase 1 (SCD1) inhibition [1].

Why Broad Pyridazine Sourcing Is Inadequate: The Specificity of the 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide Core


Attempting to source a generic pyridazine or piperidine-4-carboxamide derivative for research on metabolic targets, particularly SCD1, carries a high risk of project failure. The chemical space is exceptionally sensitive to minor structural perturbations. The specific substitution pattern—a 6-(furan-2-yl) on the pyridazine coupled with an N-(furan-2-ylmethyl) on the piperidine-4-carboxamide—creates a unique dual-furan pharmacophore. This is distinct from the 3-carboxamide regioisomer (CAS 1202997-94-1) or analogs where the furan is replaced by thiophene [1]. Patent landscapes explicitly define this sub-class as the basis for potent, orally bioavailable SCD1 inhibitors, where activity and selectivity are governed by the precise nature and position of these heterocyclic attachments [2]. Even within a single patent series, the difference between a 4- and 3-carboxamide linker can dictate the molecule's in vivo efficacy and toxicity profile, making direct substitution impossible.

Quantitative Evidence Guide for 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide Selection


Structural Differentiation: 4-Carboxamide vs. 3-Carboxamide Regioisomer SCD1 Pharmacophore Precision

A critical decision point in sourcing is selecting the correct piperidine-carboxamide regioisomer. The target molecule is the piperidine-4-carboxamide (CAS 1105233-44-0), which positions the furan-2-ylmethylamide substituent at the 4-position of the piperidine ring . In contrast, a closely related regioisomer, the piperidine-3-carboxamide (CAS 1202997-94-1), attaches the identical substituent at the 3-position. In the foundational SCD1 inhibitor pharmacophore, the orientation of the bicyclic heteroaryl-piperidine core is essential for target binding, and the vector defined by the 4-carboxamide is a key feature of the most potent, orally bioavailable candidates identified in the lead optimization programs [1]. While no direct biological comparison of these two specific regioisomers is publicly available, the patent literature explicitly demonstrates that the 4-carboxamide template was optimized for efficacy, implying a regioisomeric preference driven by potency and selectivity data [1].

SCD1 inhibitor Structure-activity relationship Metabolic disease

Dual Furan vs. Thiophene Analog Selectivity Mapping for SCD1

The target molecule contains a furan-2-yl group at the pyridazine's 6-position and a furan-2-ylmethyl group on the carboxamide. A common analog, 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide , replaces the terminal furan with a thiophene. In the broader class of pyridazine-based SCD1 inhibitors, the nature of the bicyclic heteroaryl head group is a primary determinant of both potency and isoform selectivity [1]. Lead optimization efforts around the 4-bicyclic heteroaryl-piperidine series have shown that subtle electronic and lipophilic changes, such as swapping furan for thiophene, can result in more than 10-fold shifts in SCD1 IC50 and can dramatically alter oral bioavailability [1]. The dual-furan motif thus represents a distinct point on the Structure-Activity Relationship (SAR) landscape, likely conferring a unique selectivity window compared to mixed or bis-thiophene analogs.

SCD1 selectivity Heterocycle SAR Lipid metabolism

Patent-Validated Pyridazine Template: SCD1 Engagement and In Vivo Target Engagement Biomarker

The pyridazine-based, 4-bicyclic heteroaryl-piperidine chemotype of the target compound is validated by both composition-of-matter patent filings and primary research on SCD1 inhibition [REFS-1, REFS-2]. The seminal paper on this series demonstrated that a close structural analog (compound 3e) achieved oral bioavailability and produced a dose-dependent decrease in the plasma fatty acid desaturation index (DI) in Zucker fa/fa rats, a standard metabolic disease model [2]. The DI is a direct pharmacodynamic biomarker of SCD1 inhibition in vivo, confirming target engagement. This provides strong class-level evidence that sourcing a compound from this precise chemotype is a prerequisite for achieving a similar in vitro-to-in vivo translation. Generic pyridazine compounds without the bicyclic heteroaryl-piperidine framework lack this validated mechanistic link.

SCD1 inhibitor Target engagement In vivo efficacy

Precision Application Scenarios for 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide


SCD1 Mechanism-of-Action Deconvolution via Pharmacophore Fingerprinting

In lipid metabolism research, laboratories frequently use tool compounds like MF-438 (a thiadiazole-pyridazine SCD1 inhibitor) for target validation [1]. The target compound, with its unique dual-furan pharmacophore, serves as a critical orthogonal probe. By comparing its cellular desaturation index suppression profile against that of MF-438 or thiophene-containing analogs, researchers can dissect the specific contribution of the furan heterocycles to SCD1 binding kinetics and isoform selectivity. Its structural identity, certified by CAS 1105233-44-0, ensures experimental reproducibility, a key requirement for generating publishable target validation data.

Regioisomer-Specific Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

Fragment-based screening campaigns for metabolic targets benefit from pre-validated, synthetically tractable cores. The piperidine-4-carboxamide regioisomer presents a well-defined vector for fragment growing, distinct from the 3-carboxamide isomer. Procurement for an FBDD library hinges on this exact regioisomer to ensure that initial fragment hits can be smoothly advanced along the SCD1 Structure-Activity Relationship (SAR) trajectory outlined in patent literature [2]. Any regioisomeric impurity would confound hit validation and lead optimization.

In Vivo Pharmacodynamic (PD) Biomarker Validation in Diet-Induced Obesity Models

The chemotype's published ability to modulate the plasma fatty acid desaturation index provides a clear, dose-responsive PD biomarker for in vivo SCD1 inhibition [1]. For a CRO or a pharmaceutical company establishing an obesity or non-alcoholic steatohepatitis (NASH) efficacy model, procuring this specific dual-furan compound as a reference standard is a strategic move. It allows for direct benchmarking of new SCD1 inhibitor candidates against a compound from the pyridazine-based series, using the published desaturation index modulation as a proven translational endpoint.

Quote Request

Request a Quote for 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.